
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol, yielding the desired pyrazole derivative . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of transition-metal catalysts, such as palladium or copper, can also be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Alkylation and Regioselectivity
The NH group in pyrazole undergoes regioselective alkylation, influenced by steric and electronic factors:
Conditions :
- Reaction with 2-(chloromethyl)oxirane in DMF using Cs₂CO₃ at 70°C produces 1-substituted derivatives.
- Yield: 24–48% for different substituents .
Regioselectivity Trends :
Base | Solvent | Major Product (Regioisomer) | Yield (%) |
---|---|---|---|
K₂CO₃ | Solvent-free | 1-Substituted | 24 |
Cs₂CO₃ | DMF | 1-Substituted | 48 |
Cyclization Reactions
The ester group participates in tandem cyclization to form fused heterocycles:
Example :
- Reaction with hydrazine hydrate in ethanol yields pyrazolopyrimidinone derivatives.
- Product: Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate.
- Key Data: IR absorption at 1728 cm⁻¹ (ester C=O), 1630 cm⁻¹ (pyrimidinone C=O) .
Beckmann Rearrangement
An abnormal Beckmann rearrangement of o-chloroaldehyde derivatives forms 5-amino-4-cyano-substituted pyrazoles :
Reaction Pathway :
- o-Chloroaldehyde undergoes Beckmann rearrangement.
- Intermediate reacts with ethyl cyanoacetate to form ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.
Thiazole Derivative Formation
Condensation with thioureas or thioamides yields thiazole hybrids :
Example :
- Reaction with 4-methoxyphenylthiosemicarbazide in ethanol produces 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-arylthiazoles.
- Yield Range: 75–92% .
Hydrolysis and Functionalization
The ester group is hydrolyzed to carboxylic acid for further derivatization:
Hydrolysis :
- Acidic or basic hydrolysis converts the ester to pyrazole-3-carboxylic acid.
- Typical Conditions: 6M HCl, reflux for 4 hours .
Amide Formation :
- Reaction with hydrazine hydrate forms pyrazole-3-carbohydrazide.
- IR Data: 3429 cm⁻¹ (–NH), 1683 cm⁻¹ (amide C=O) .
Anti-Inflammatory Activity
While not a reaction, the compound’s derivatives exhibit bioactivity:
Carrageenan-Induced Edema Model :
Derivative (Substituent) | Anti-Inflammatory Activity (% Inhibition) |
---|---|
3,4-Dimethoxyphenyl | 68% (vs. control) |
2,3-Dimethoxyphenyl | 65% |
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate exhibits various biological activities that make it a candidate for drug development.
Key Activities:
- Antimicrobial Properties: Effective against bacteria such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects: Potential in treating inflammatory diseases due to its ability to inhibit specific enzymes involved in inflammation.
- Anticancer Activity: Studies indicate it may inhibit cancer cell proliferation, making it a candidate for cancer therapy .
Case Study:
A study evaluated the anticancer efficacy of this compound alongside other pyrazole derivatives, showing significant inhibition of tumor growth in vitro .
Agricultural Chemistry
In agricultural applications, this compound serves as an intermediate in the synthesis of agrochemicals.
Applications:
- Fungicides and Herbicides: Enhances crop protection and yield through its role in developing effective agrochemicals .
Data Table: Agrochemical Applications
Compound Type | Specific Use | Efficacy |
---|---|---|
Fungicides | Crop protection | High |
Herbicides | Weed management | Moderate |
Material Science
This compound contributes to the formulation of advanced materials.
Applications:
- Polymers: Used to develop polymers with improved thermal and mechanical properties, beneficial for various industrial applications .
Data Table: Material Properties
Property | Improvement Level |
---|---|
Thermal Stability | High |
Mechanical Strength | Moderate |
Analytical Chemistry
This compound is utilized as a standard in analytical methods.
Applications:
Mechanism of Action
The mechanism of action of ethyl 1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators
Biological Activity
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a derivative of pyrazole, a five-membered nitrogen-containing heterocycle. Pyrazoles are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. This compound has been synthesized and evaluated for its biological activities, showing promising results in several studies.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The minimal inhibitory concentrations (MIC) for several microorganisms have been reported, highlighting its effectiveness compared to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µmol/mL) | Reference Drug MIC (µmol/mL) |
---|---|---|
Staphylococcus aureus | 0.153 | Ampicillin 0.033 |
Bacillus subtilis | 0.124 | Ampicillin 0.050 |
Escherichia coli | 0.038 | Ampicillin 0.033 |
Pseudomonas aeruginosa | 0.067 | Ampicillin 0.067 |
Candida albicans | 0.153 | Fluconazole 2.000 |
Candida parapsilosis | 0.015 | Fluconazole 0.020 |
These results demonstrate that this compound possesses comparable or superior antimicrobial activity against certain pathogens when compared to conventional antibiotics .
The mechanism underlying the antimicrobial activity of this compound involves several biochemical pathways:
1. Interaction with Bacterial Targets:
Pyrazole derivatives can disrupt bacterial cell wall synthesis and function, leading to cell lysis and death .
2. Enzyme Inhibition:
The compound may inhibit key enzymes involved in bacterial metabolism and replication, such as DNA gyrase and RNA polymerase, thereby hindering bacterial growth .
3. Influence on Cellular Signaling:
It is suggested that pyrazoles can modulate cellular signaling pathways that affect gene expression related to stress responses in bacteria .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that this compound can inhibit the cyclooxygenase (COX) enzymes involved in the inflammatory process.
Table 2: Anti-inflammatory Activity
Compound | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
---|---|---|
Ethyl 1-phenyl-1H-pyrazole | ~60 | Diclofenac 54.65 |
The anti-inflammatory activity is attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in mediating inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines including breast cancer (MDA-MB-231), liver cancer (HepG2), and pancreatic cancer (PANC-1).
Table 3: Anticancer Activity
Cancer Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | ~15 |
HepG2 | ~20 |
PANC-1 | ~10 |
The compound's mechanism in cancer cells may involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth .
Case Studies
Case Study 1: A study conducted on a series of pyrazole derivatives demonstrated that those containing the ethyl group at position three exhibited enhanced anticancer activity compared to their counterparts without this modification. This study emphasized the importance of structural variations in optimizing biological activity .
Case Study 2: In vitro assays showed that this compound significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
ethyl 1-phenylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSUSPWELMLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423718 | |
Record name | Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115315-95-2 | |
Record name | Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115315-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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